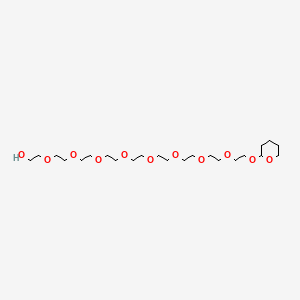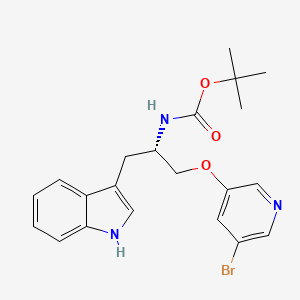
(R)-2-(2,6-Dichlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2,6-Dichlorophenoxy)propanamide is an organic compound characterized by the presence of a dichlorophenoxy group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,6-Dichlorophenoxy)propanamide typically involves the reaction of 2,6-dichlorophenol with ®-2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final amide product.
Industrial Production Methods
Industrial production of ®-2-(2,6-Dichlorophenoxy)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2,6-Dichlorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: 2-(2,6-Dichlorophenoxy)propanoic acid.
Reduction: ®-2-(2,6-Dichlorophenoxy)propanamine.
Substitution: Various substituted phenoxypropanamides depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-(2,6-Dichlorophenoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a herbicide or pesticide due to its ability to disrupt plant growth.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(2,6-Dichlorophenoxy)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A well-known herbicide with a similar structure but different functional groups.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy group but different substitution pattern.
Uniqueness
®-2-(2,6-Dichlorophenoxy)propanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9Cl2NO2 |
|---|---|
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
(2R)-2-(2,6-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13)/t5-/m1/s1 |
Clé InChI |
KVCQWFJJUHDPLB-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C(=O)N)OC1=C(C=CC=C1Cl)Cl |
SMILES canonique |
CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)

![tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11827488.png)



![[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)
![4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B11827515.png)



![[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone](/img/structure/B11827541.png)

